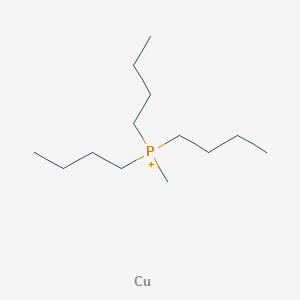
Copper;tributyl(methyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;tributyl(methyl)phosphanium is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three butyl groups and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including compounds like copper;tributyl(methyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of tributylphosphine with methyl iodide can yield tributyl(methyl)phosphanium iodide, which can then be reacted with a copper salt to form the desired compound.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Copper;tributyl(methyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under certain conditions to form lower oxidation state species.
Substitution: The butyl or methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Copper;tributyl(methyl)phosphanium has several applications in scientific research:
Wirkmechanismus
The mechanism by which copper;tributyl(methyl)phosphanium exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic reactions. The copper ion can also participate in redox reactions, further enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tributylphosphine: Similar to copper;tributyl(methyl)phosphanium but without the methyl group.
Trimethylphosphine: Contains three methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to the presence of both butyl and methyl groups, which can influence its steric and electronic properties. The inclusion of copper also adds to its versatility in catalytic applications .
Eigenschaften
CAS-Nummer |
24743-95-1 |
|---|---|
Molekularformel |
C13H30CuP+ |
Molekulargewicht |
280.90 g/mol |
IUPAC-Name |
copper;tributyl(methyl)phosphanium |
InChI |
InChI=1S/C13H30P.Cu/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;/q+1; |
InChI-Schlüssel |
FEUSTFVYGWKWFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](C)(CCCC)CCCC.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















